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Compound of Interest

2,3,4,5,6-Pentabromobenzyl
Compound Name:
alcohol

Cat. No.: B1363396

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromobenzyl
Alcohol

Introduction

2,3,4,5,6-Pentabromobenzyl alcohol is a highly halogenated aromatic compound of
significant interest to researchers in materials science and synthetic chemistry. As a member of
the polybrominated aromatic family, its properties are dictated by the dense bromine
substitution on the phenyl ring and the reactive primary alcohol functionality. This guide
provides a comprehensive technical overview of its chemical and physical properties,
spectroscopic profile, plausible synthetic routes, and potential applications, with insights
tailored for researchers, scientists, and drug development professionals. While not a
therapeutic agent itself, understanding the behavior of such polyhalogenated scaffolds is
valuable in the broader context of medicinal chemistry, where halogenation is a key strategy for
modulating molecular properties.

Physicochemical and Structural Properties

2,3,4,5,6-Pentabromobenzyl alcohol is a white to light yellow crystalline powder under
standard conditions.[1] The five bromine atoms contribute significantly to its high molecular
weight and density, rendering the aromatic ring electron-deficient and sterically hindered. Its
melting point is notably high, though it coincides with its decomposition temperature, a critical
consideration for any thermally-driven reactions.[2]
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Property Value Source(s)
(2,3,4,5,6-

IUPAC Name [2]
pentabromophenyl)methanol

CAS Number 79415-41-1 [2]

Molecular Formula C7H3BrsO [2]

Molecular Weight 502.62 g/mol [2]
White to light yellow crystalline

Appearance [1]
powder

Melting Point 260 °C (decomposes) [1]
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Spectroscopic Profile: An Interpretive Analysis

A comprehensive structural elucidation relies on a combination of spectroscopic techniques.
While specific spectra are proprietary, a Senior Scientist can predict the characteristic features
based on the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the hydroxyl group and the heavily substituted
aromatic ring.

o O-H Stretch: A strong, broad absorption is expected in the 3200-3500 cm~! region due to
intermolecular hydrogen bonding of the alcohol moieties.

e C-H Stretch: A weak absorption from the methylene (-CHz-) group should appear around
2850-2960 cm~1.[3]

e C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1350-1500
cm~! range. The substitution pattern and electronic effects of bromine may cause shifts and
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multiple bands.

e C-O Stretch: A strong, sharp absorption corresponding to the primary alcohol C-O stretching
vibration should be present in the 1000—-1075 cm~1* region.[4]

o C-Br Stretch: Absorptions for carbon-bromine bonds typically appear in the fingerprint region,
often below 690 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the carbon-hydrogen framework.
e 1H NMR: The spectrum is expected to be simple.

o -CHz- Protons: A singlet integrating to 2H, likely between & 4.5-5.0 ppm. The deshielding is
due to the adjacent oxygen and the electron-withdrawing aromatic ring.

o -OH Proton: A broad singlet integrating to 1H. Its chemical shift is variable (typically 6 1-5
ppm) and depends on concentration, solvent, and temperature. It will exchange with D20.

e 13C NMR: The proton-decoupled spectrum will show distinct signals for the benzylic carbon
and the aromatic carbons.

o -CH20H Carbon: Expected in the & 60-70 ppm range.[5]

o Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, likely in the
0 120-140 ppm range. The carbon bearing the -CH20H group (C1) will be at a different
chemical shift from the bromine-bearing carbons (C2-C6). Heavy halogen substitution can
lead to broader peaks and complex splitting in high-resolution spectra, though C-Br
coupling is not typically resolved.[6]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation.

e Molecular lon (M*): The molecular ion peak at m/z 502 may be weak or absent due to the
facile fragmentation of the benzylic C-C bond. The isotopic pattern will be highly
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characteristic due to the presence of five bromine atoms (7°Br and 8Br have ~1:1 natural

abundance).

o Alpha-Cleavage: The most probable fragmentation is the cleavage of the bond between the
aromatic ring and the benzylic carbon. This would result in the loss of a -CH20H radical
(mass 31), leading to a prominent pentabromophenyl cation [CeBrs]*.

¢ Loss of Water: Dehydration (loss of H20, mass 18) from the molecular ion is a common
fragmentation pathway for alcohols, which would lead to an ion at m/z 484.

Chemical Synthesis and Reactivity

While specific synthetic procedures for 2,3,4,5,6-pentabromobenzyl alcohol are not readily
available in the literature[7], a plausible and chemically sound pathway can be designed based
on established transformations, such as those used for its fluorinated analogue.[8] This
demonstrates a logical approach to synthesizing a novel compound.

Proposed Synthetic Workflow

The proposed synthesis starts from pentabromobenzonitrile, proceeding through a reduction to
the corresponding amine, followed by a diazotization and subsequent hydrolysis to yield the

target alcohol.
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(Pentabromobenzonitrileg

Step 1: Reduction

Catalytic Hydrogenation
(e.g., Pd/C, Hz, Acidic Media)

(Pentabromobenzylamine SaID

Step 2: Diazotization

Diazotization
(NaNOz, ag. Acid, 0-5 °C)

Gentabromobenzenediazonium SaID

Step 3: Hydrolysis

Hydrolysis
(Heat in water)

(2,3,4,5,6—Pentabromobenzyl AIcohoD
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Synthesis of Derivatives

Williamson Ether Ethers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,3,4,5,6-Pentabromobenzyl alcohol chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363396#2-3-4-5-6-pentabromobenzyl-alcohol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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